![molecular formula C7H4Br2O2 B3034314 4,5-Dibromo-2-hydroxybenzaldehyde CAS No. 156089-67-7](/img/structure/B3034314.png)
4,5-Dibromo-2-hydroxybenzaldehyde
Overview
Description
4,5-Dibromo-2-hydroxybenzaldehyde is a chemical compound with the formula C7H4Br2O2 . It is used in various applications such as Suzuki-Miyaura cross-coupling reactions, synthesis of blue fluorescent dye derivatives for organic light emitting diodes, Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts, and synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .
Synthesis Analysis
The synthesis of 3,5-dibromo-4-hydroxybenzaldehyde involves using p-cresol and o-dichlorobenzen as raw materials, processing low-temperature bromination at 32-42°C, high-temperature bromination at 145-168°C, hydrolysis, dehydration, and drying . Another method involves the condensation of ephedrine alkaloids with 5-bromo-2-hydroxybenzaldehyde .Molecular Structure Analysis
The molecular weight of 4,5-Dibromo-2-hydroxybenzaldehyde is 279.92 . The molecular formula is C7H4Br2O2 .Chemical Reactions Analysis
4,5-Dibromo-2-hydroxybenzaldehyde is involved in various chemical reactions. For instance, it is used in Suzuki-Miyaura cross-coupling reactions . It also plays a role in the synthesis of blue fluorescent dye derivatives for organic light emitting diodes, and in the synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .Physical And Chemical Properties Analysis
4,5-Dibromo-2-hydroxybenzaldehyde is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
- The study revealed that the ligand coordinates via two phenolic oxygen and two azomethine nitrogen atoms .
- It exhibited stronger anticancer action, with an inhibitory efficiency (IC50 value) of approximately 86.68 ± 0.72 μg/ml for MCF-7 cells .
Synthesis of Schiff Base Ligands and Metal Complexes
Anticancer Properties
Mitochondrial and Chloroplast Reactions
properties
IUPAC Name |
4,5-dibromo-2-hydroxybenzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZSRBKYCGVPRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)O)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dibromo-2-hydroxybenzaldehyde |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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